molecular formula C15H15F2N3O B6462429 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549053-72-5

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6462429
CAS No.: 2549053-72-5
M. Wt: 291.30 g/mol
InChI Key: VEFOBZBKPIXMMX-UHFFFAOYSA-N
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Description

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an azetidine moiety substituted with a difluorobenzoyl group

Preparation Methods

The synthesis of 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the azetidine intermediate. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The difluorobenzoyl group is then introduced via acylation reactions. The final step involves the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often using catalysts or specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-{[1-(2,6-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole: This compound has a similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.

    1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-ethyl-1H-pyrazole: This compound has an ethyl group instead of a methyl group, which can affect its biological activity and interactions.

    1-{[1-(2,6-difluorobenzoyl)pyrrolidin-3-yl]methyl}-4-methyl-1H-pyrazole: This compound has a pyrrolidine ring instead of an azetidine ring, resulting in different structural and functional properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c1-10-5-18-20(6-10)9-11-7-19(8-11)15(21)14-12(16)3-2-4-13(14)17/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFOBZBKPIXMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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